Angiotensin IV
Overview
Description
Angiotensin IV is a peptide hormone that is part of the renin-angiotensin system, which regulates blood pressure . It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver . Angiotensin IV has a wide range of activities in the central nervous system .
Synthesis Analysis
Angiotensin IV is part of an elaborate group of linked hormones, enzymes, proteins, and reactions called the renin-angiotensin-aldosterone system that helps regulate blood pressure . The enzymatic cascade by which Angiotensin IV is produced consists of renin, an aspartyl protease, which cleaves angiotensinogen to form the decapeptide angiotensin I. Angiotensin I is then further cleaved by angiotensin-converting enzyme (ACE), a dipeptidyl carboxypeptidase, to produce the octapeptide Angiotensin II, the physiologically active component of the system. Further degradation by aminopeptidase A and N produces angiotensin III and angiotensin IV, respectively .Molecular Structure Analysis
The molecular structure of Angiotensin IV is complex and is still being studied. It is known that it is a member of the serpin family of proteins . The non-glycosylated and fully glycosylated states of angiotensinogen also vary in molecular weight, the former weighing 53 kDa and the latter weighing 75 kDa, with a plethora of partially glycosylated states weighing in between these two values .Chemical Reactions Analysis
Angiotensin IV is part of the renin-angiotensin-aldosterone system, which is responsible for regulating blood pressure. The classical pathway of this system is responsible for increasing blood pressure and is represented mainly by the angiotensin II peptide and, to a lesser extent, by angiotensin IV .Physical And Chemical Properties Analysis
Angiotensin IV is a peptide hormone, and its physical and chemical properties are complex and are still being studied. It is known that it is a member of the serpin family of proteins .Scientific Research Applications
Hypertension and Brain Function
Angiotensin IV (Ang IV) is a derivative of the potent vasoconstrictor angiotensin II and has been implicated in functions such as learning, memory, and localized vasodilation. A study by (Lochard et al., 2004) demonstrated that chronic elevation of Ang IV in the brain can induce hypertension, which is treatable with angiotensin II AT1 receptor antagonists.
AT4 Receptor and Biological Effects
The discovery of high-affinity binding sites for Ang IV led to the concept of the AT4 receptor, identified as the membrane-bound insulin-regulated aminopeptidase (IRAP). Vanderheyden (2009) discussed this link, emphasizing the cellular effects of AT4 ligands and their implications in various biological functions (Vanderheyden, 2009).
Cardiac Function and Injury
Ang IV has been shown to protect against angiotensin II-induced cardiac injury. A study by (Yang et al., 2011) revealed that Ang IV improves cardiac dysfunction and injury induced by ischemia/reperfusion, suggesting its potential as a therapeutic target for hypertensive heart disease.
Aneurysm and Vascular Health
Research by (Kong et al., 2015) investigated the role of Ang IV in the development of abdominal aortic aneurysm, finding that a medium dose of Ang IV could reduce macrophage infiltration and proinflammatory cytokines, suggesting a novel approach to treat such conditions.
Cognitive Enhancement
Ang IV has been found to enhance cognitive functions. A study by (Gard, 2008) highlighted its potential in enhancing learning, memory acquisition, consolidation, and recall, positioning Ang IV as a candidate for drug development programs aimed at cognitive enhancement.
Insulin-Regulated Aminopeptidase (IRAP) Effects
Ang IV's interaction with IRAP has been noted for its various effects, including enhancing learning and memory, and its involvement in processes like epilepsy and ischemia (Stragier et al., 2008).
Synaptic Plasticity and Memory
Ang IV's impact on synaptic plasticity, memory, and epilepsy has been a topic of interest, with research exploring its interactions with classical AT1 and AT2 receptor subtypes and other potential mechanisms (De Bundel et al., 2008).
Renal Vasoconstriction and Blood Pressure
Ang IV's role in renal vasoconstriction and blood pressure regulation was studied by (Yang et al., 2008), revealing its involvement in renal blood flow and blood pressure through the stimulation of brain and peripheral AT1 receptors.
AT4 Receptor Characteristics
The AT4 receptor, binding site for Ang IV, is associated with cognitive processes and sensory and motor functions, influencing local blood flow (Chai et al., 2004).
Vasodilation and Endothelial Function
Ang IV's effect on vasodilation and endothelial function was studied by (Faure et al., 2005), indicating its role in vasoactive effects and involvement of endogenous endothelins.
Cardiovascular Disease Implications
The role of Ang IV in cardiovascular diseases has been extensively studied, indicating its potential therapeutic implications in conditions like hypertension and heart failure (Ferrario, 2006).
Peptide Analogs of Ang IV
Exploring novel peptide analogs of Ang IV and their biological activity has been a focus, with potential implications in cognitive enhancement and other therapeutic areas (Gard et al., 2011).
Renal Hemodynamics
The effects of Ang IV on renal hemodynamics have been explored, indicating its role in renal vasoconstriction and pressor responses mediated by AT1a receptors (Yang et al., 2009).
Neuronal Development
Ang IV's involvement in neuronal development was highlighted by (Moeller et al., 1996), showing its influence on neurite outgrowth in cultured chicken sympathetic neurons.
Cardiac Reperfusion Injury
A study by (Park et al., 2016) demonstrated that Ang IV protects against cardiac reperfusion injury by inhibiting apoptosis and inflammation via the AT4 receptor.
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54N8O8/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56)/t24-,29-,30-,31-,32-,33-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBGWDDCOJYQGY-KOQODJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347717 | |
Record name | Angiotensin IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
774.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Angiotensin IV | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Angiotensin IV | |
CAS RN |
23025-68-5, 12676-15-2 | |
Record name | Angiotensin II, des-asp(1)-des-arg(2)-ile(5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023025685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Angiotensin IV | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001038 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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